Lipophilicity (XLogP3‑AA): 2.6‑Fold Higher Partitioning vs. Isovaleronitrile
2,2‑Diethyl‑3‑methylbutanenitrile displays an XLogP3‑AA of 2.9 [1], whereas the common industrial nitrile isovaleronitrile (3‑methylbutanenitrile) has an XLogP3 of only 1.1 [2]. The difference of +1.8 log units corresponds to an approximately 63‑fold higher octanol/water partition coefficient, indicating that the target compound will preferentially reside in non‑aqueous phases to a much greater extent than isovaleronitrile.
| Evidence Dimension | Octanol/water partition coefficient (XLogP3/XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.9 |
| Comparator Or Baseline | Isovaleronitrile (3‑methylbutanenitrile): XLogP3 = 1.1 |
| Quantified Difference | ΔlogP = +1.8 (~63‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A procurement decision based on lipophilicity will deliver a nitrile that partitions into organic layers or biological membranes far more efficiently, critical for medicinal‑chemistry campaigns where logP optimization is a key parameter.
- [1] PubChem Compound Summary for CID 71396082, 2,2-Diethyl-3-methylbutanenitrile. XLogP3‑AA = 2.9. View Source
- [2] PubChem Compound Summary for CID 12244, Isovaleronitrile. XLogP3 = 1.1. View Source
